molecular formula C20H27N3 B259371 N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine

N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine

Cat. No. B259371
M. Wt: 309.4 g/mol
InChI Key: YRTWTPYDAHFNGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine, also known as ECHA, is a chemical compound used in scientific research. It is a tertiary amine that has been synthesized for its potential use as a fluorescent probe in biological imaging studies. ECHA is a relatively new compound, and its synthesis and potential applications are still being explored.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine is not well understood, but it is believed to interact with specific molecules or structures within cells. Its fluorescent properties make it useful for imaging studies, where it can be used to visualize the location and movement of specific molecules or structures within cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, it is believed to be relatively non-toxic and biocompatible, making it a potentially useful tool for biological imaging and therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine is its fluorescent properties, which make it useful for imaging studies. It is also relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one limitation is that its mechanism of action is not well understood, which may limit its potential applications.

Future Directions

There are several potential future directions for research on N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine. One area of interest is its potential use as a photosensitizer in photodynamic therapy. Another area of interest is its use as a fluorescent probe in biological imaging studies. Additionally, further research is needed to better understand its mechanism of action and potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine involves the reaction of 9-ethyl-9H-carbazole with 3-(dimethylamino)propylamine. The reaction is carried out in the presence of a catalyst, typically palladium on carbon, and under an inert atmosphere of nitrogen or argon. The resulting product is purified by column chromatography and characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine has potential applications in a variety of scientific fields. It has been used as a fluorescent probe in biological imaging studies, where it can be used to label specific molecules or structures within cells. This compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate drugs that selectively kill cancer cells.

properties

Molecular Formula

C20H27N3

Molecular Weight

309.4 g/mol

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]-N//',N//'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C20H27N3/c1-4-23-19-9-6-5-8-17(19)18-14-16(10-11-20(18)23)15-21-12-7-13-22(2)3/h5-6,8-11,14,21H,4,7,12-13,15H2,1-3H3

InChI Key

YRTWTPYDAHFNGA-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)CNCCCN(C)C)C3=CC=CC=C31

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCCCN(C)C)C3=CC=CC=C31

Origin of Product

United States

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